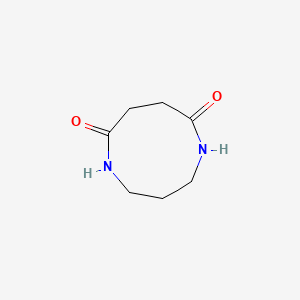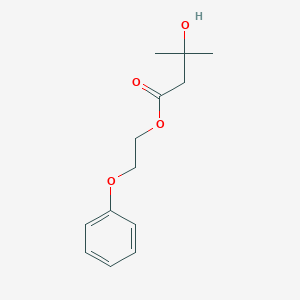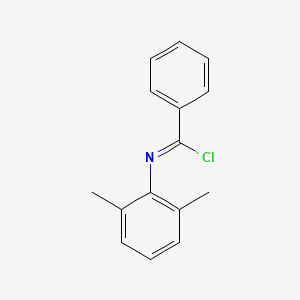
Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- is an organic compound with the molecular formula C15H14ClN. It is a derivative of benzenecarboximidoyl chloride, where the phenyl ring is substituted with two methyl groups at the 2 and 6 positions. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- can be synthesized through the reaction of 2,6-dimethylaniline with benzenecarboximidoyl chloride. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature, and the product is isolated through filtration and purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding benzenecarboximidic acid.
Reduction: It can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, ethanol
Bases: Triethylamine, sodium hydroxide
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Benzenecarboximidic Acid: Formed through hydrolysis.
Amine Derivative: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the carbon atom bonded to the chlorine atom. This leads to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenecarboximidoyl chloride: The parent compound without the methyl substitutions.
N-(2,6-Dimethylphenyl)chloroacetamide: A similar compound with a chloroacetamide group instead of the benzenecarboximidoyl group.
Uniqueness
The presence of the 2,6-dimethylphenyl group in benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- imparts unique steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it distinct from its parent compound and other similar derivatives .
Eigenschaften
CAS-Nummer |
59387-01-8 |
|---|---|
Molekularformel |
C15H14ClN |
Molekulargewicht |
243.73 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C15H14ClN/c1-11-7-6-8-12(2)14(11)17-15(16)13-9-4-3-5-10-13/h3-10H,1-2H3 |
InChI-Schlüssel |
YDXNVBBJBQXDFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N=C(C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methylbenzenesulfonic acid;4-methylbicyclo[3.2.1]octan-1-ol](/img/structure/B14608576.png)
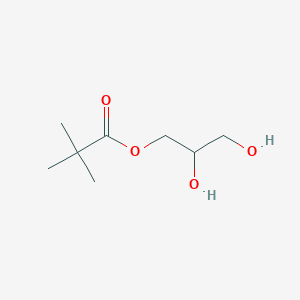

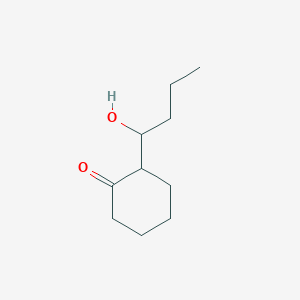
![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
![Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-](/img/structure/B14608613.png)
![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)
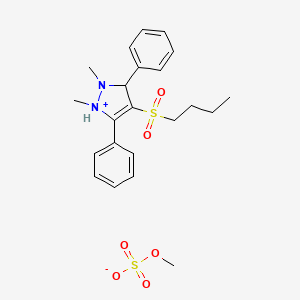
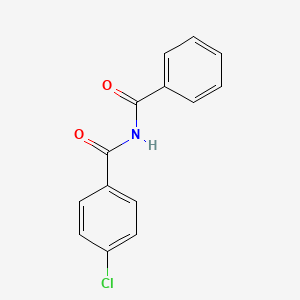
![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)
